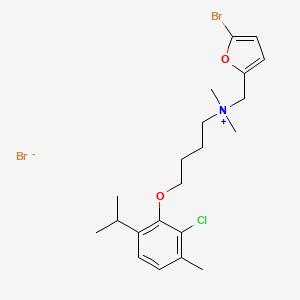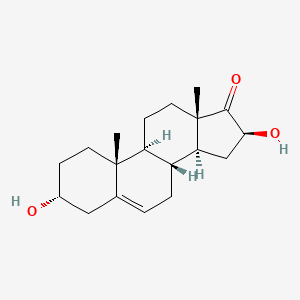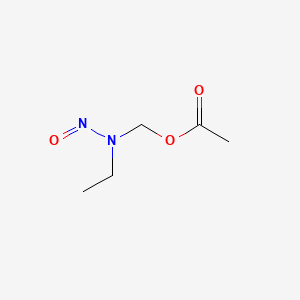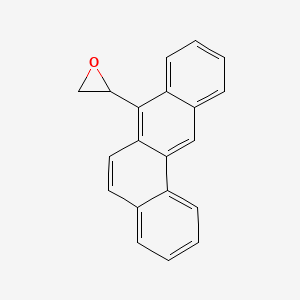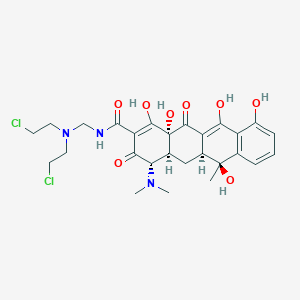![molecular formula C18H18N2O2 B15346969 1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]- CAS No. 54939-53-6](/img/structure/B15346969.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] is a complex organic compound belonging to the isoindole family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride with ethylphenylamine, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction. Additionally, purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, often resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can introduce new substituents onto the isoindole core, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted isoindole derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a ligand in biological studies, interacting with various proteins and enzymes to elucidate their functions.
Medicine: The compound has potential therapeutic applications, including the treatment of inflammatory diseases and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl] is compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione, 2-ethenyl-: : This compound differs in the presence of an ethenyl group instead of the ethylphenylamino group.
1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)-: : This compound has a hydroxymethyl group in place of the ethylphenylamino group.
1H-Isoindole-1,3(2H)-dione, 2-phenyl-: : This compound features a phenyl group instead of the ethylphenylamino group.
Propriétés
Numéro CAS |
54939-53-6 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-[2-(N-ethylanilino)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H18N2O2/c1-2-19(14-8-4-3-5-9-14)12-13-20-17(21)15-10-6-7-11-16(15)18(20)22/h3-11H,2,12-13H2,1H3 |
Clé InChI |
JXOIGNIYEXYEGW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)-](/img/structure/B15346888.png)
![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
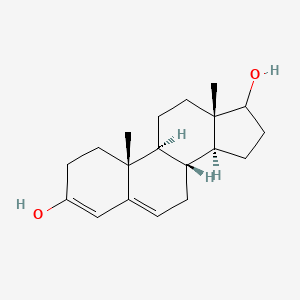
![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
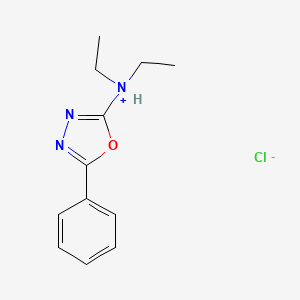
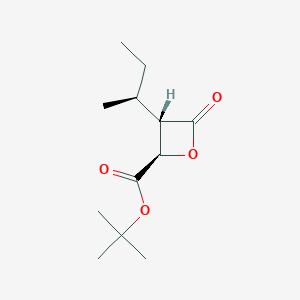

![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
